molecular formula C21H17FN6O4 B2556685 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847382-59-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2556685
CAS RN: 847382-59-6
M. Wt: 436.403
InChI Key: MHYGNZYOSJAQSC-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN6O4 and its molecular weight is 436.403. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds with similar structural motifs have been explored for their utility in radioligand development, especially for positron emission tomography (PET) imaging. For example, a study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a compound within the same structural family, showcasing its application in imaging the translocator protein (18 kDa) with PET, a technique pivotal for neuroimaging and the study of neuroinflammatory processes (Dollé, F., Hinnen, F., Damont, A., et al., 2008).

Antimicrobial Agent Development

Research on structurally related compounds has also highlighted their potential as antimicrobial agents. Soliman et al. (2009) synthesized tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, demonstrating significant antimicrobial activity, which suggests the chemical framework's utility in developing new antimicrobial strategies (Soliman, R., Habib, N. S., El-Tombary, A. A., et al., 2009).

Anticonvulsant and Antidepressant Activity

Compounds with similar structures have been evaluated for their anticonvulsant and antidepressant activities. Zhang et al. (2016) reported on the design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants, indicating the potential of such compounds in neurological and psychiatric disorder treatment (Zhang, H.-j., Wang, S., Wen, X., et al., 2016).

Insecticidal Applications

Additionally, the chemical structure's versatility extends to agrichemical applications, as demonstrated by Fadda et al. (2017), who synthesized heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This study exemplifies the potential for using such compounds in developing new insecticidal agents (Fadda, A., Salam, M., Tawfik, E., et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O4/c22-14-3-1-13(2-4-14)10-28-20-19(25-26-28)21(30)27(12-23-20)11-18(29)24-15-5-6-16-17(9-15)32-8-7-31-16/h1-6,9,12H,7-8,10-11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYGNZYOSJAQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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